molecular formula C15H24N6O B5302306 N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide

N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide

Numéro de catalogue B5302306
Poids moléculaire: 304.39 g/mol
Clé InChI: XFMVNKFSOGMJQI-CABZTGNLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential as a cancer immunotherapy agent, as it can enhance the anti-tumor immune response by blocking the immunosuppressive effects of adenosine.

Mécanisme D'action

N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide works by selectively blocking the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. Adenosine is produced in high levels in the tumor microenvironment and can suppress the anti-tumor immune response by binding to the A2A receptor. By blocking this receptor, N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide can enhance the activity of immune cells and promote anti-tumor immunity.
Biochemical and Physiological Effects:
N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide has been shown to have several biochemical and physiological effects in preclinical studies. It can enhance the proliferation and activation of T cells and natural killer cells, increase the production of pro-inflammatory cytokines, and decrease the production of immunosuppressive molecules such as TGF-β and IL-10. These effects can lead to enhanced anti-tumor immunity and improved outcomes in cancer patients.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects and improves its safety profile. However, like many small molecule inhibitors, N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide can have limited solubility and bioavailability, which can make it difficult to administer in vivo. Additionally, the effects of N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide may be influenced by factors such as tumor type, stage, and microenvironment, which can complicate its use in clinical settings.

Orientations Futures

There are several potential future directions for research on N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide. One area of interest is the development of combination therapies that can enhance the anti-tumor immune response even further. For example, N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide could be combined with other immunomodulatory agents such as checkpoint inhibitors or CAR T cells to improve outcomes in cancer patients. Another area of interest is the identification of biomarkers that can predict response to N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide, which could help to personalize treatment and improve patient outcomes. Finally, further research is needed to understand the mechanisms of resistance to N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide and to develop strategies to overcome this resistance.

Méthodes De Synthèse

The synthesis of N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide involves several steps, including the preparation of the pyrazolo[3,4-d]pyrimidine core, the introduction of the L-isoleucinamide side chain, and the functionalization of the 1-methyl-6-propyl substituent. The most common method for synthesizing N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide involves the use of palladium-catalyzed cross-coupling reactions, which can be carried out under mild conditions and with high efficiency.

Applications De Recherche Scientifique

N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide has been the subject of extensive research in recent years, particularly in the field of cancer immunotherapy. Preclinical studies have shown that N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide can enhance the anti-tumor immune response by blocking the immunosuppressive effects of adenosine, which is produced in high levels in the tumor microenvironment. Clinical trials are currently underway to evaluate the safety and efficacy of N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide in patients with various types of cancer.

Propriétés

IUPAC Name

(2S,3S)-3-methyl-2-[(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)amino]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O/c1-5-7-11-18-14(10-8-17-21(4)15(10)19-11)20-12(13(16)22)9(3)6-2/h8-9,12H,5-7H2,1-4H3,(H2,16,22)(H,18,19,20)/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMVNKFSOGMJQI-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2C=NN(C2=N1)C)NC(C(C)CC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC(=C2C=NN(C2=N1)C)N[C@@H]([C@@H](C)CC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.